4-[1-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]piperidin-4-yl]-1H-pyrimidin-6-one
Overview
Description
4-[1-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]piperidin-4-yl]-1H-pyrimidin-6-one is a complex organic compound that features a pyrimidinone core, a piperidine ring, and a pyridinylmethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]piperidin-4-yl]-1H-pyrimidin-6-one typically involves multiple steps:
Formation of the pyridinylmethoxyphenyl intermediate: This step involves the reaction of 3-hydroxybenzaldehyde with 2-bromopyridine in the presence of a base such as potassium carbonate to form the pyridinylmethoxyphenyl intermediate.
Synthesis of the piperidinyl intermediate: The next step involves the reaction of the pyridinylmethoxyphenyl intermediate with piperidine in the presence of a suitable catalyst to form the piperidinyl intermediate.
Formation of the pyrimidinone core: The final step involves the cyclization of the piperidinyl intermediate with a suitable reagent such as urea to form the pyrimidinone core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[1-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]piperidin-4-yl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and piperidinyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[1-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]piperidin-4-yl]-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]piperidin-4-yl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Comparison with Similar Compounds
Similar Compounds
4-[1-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]piperidin-4-yl]-1H-pyrimidin-2-one: Similar structure but with a different position of the pyrimidinone core.
4-[1-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]piperidin-4-yl]-1H-pyrimidin-4-one: Similar structure but with a different position of the pyrimidinone core.
Uniqueness
The uniqueness of 4-[1-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]piperidin-4-yl]-1H-pyrimidin-6-one lies in its specific arrangement of functional groups, which may confer unique biological activities and therapeutic potential compared to its analogs.
Properties
IUPAC Name |
4-[1-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]piperidin-4-yl]-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-22-13-21(24-16-25-22)18-7-10-26(11-8-18)14-17-4-3-6-20(12-17)28-15-19-5-1-2-9-23-19/h1-6,9,12-13,16,18H,7-8,10-11,14-15H2,(H,24,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEABLOJSNEERU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=O)NC=N2)CC3=CC(=CC=C3)OCC4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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